molecular formula C24H25N3O6S B12718351 Einecs 286-611-5 CAS No. 85283-83-6

Einecs 286-611-5

Cat. No.: B12718351
CAS No.: 85283-83-6
M. Wt: 483.5 g/mol
InChI Key: AKTAFLXPSASJNA-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive database of chemicals marketed in the EU between 1971 and 1981. Based on EINECS classification conventions, this identifier corresponds to a commercially relevant substance with defined industrial applications. Comparative analyses often focus on structural analogs, physicochemical properties, or functional similarities to contextualize its role within chemical safety and regulatory frameworks .

Properties

CAS No.

85283-83-6

Molecular Formula

C24H25N3O6S

Molecular Weight

483.5 g/mol

IUPAC Name

1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;methyl hydrogen sulfate

InChI

InChI=1S/C23H21N3O2.CH4O4S/c1-26(2)13-14-7-9-15(10-8-14)25-19-12-11-18(24)20-21(19)23(28)17-6-4-3-5-16(17)22(20)27;1-5-6(2,3)4/h3-12,25H,13,24H2,1-2H3;1H3,(H,2,3,4)

InChI Key

AKTAFLXPSASJNA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.COS(=O)(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Einecs 286-611-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride . The major products formed from these reactions vary based on the reaction conditions and the reagents used.

Scientific Research Applications

Einecs 286-611-5 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used for investigating biochemical pathways and interactions. In medicine, the compound could be explored for its potential therapeutic effects or as a diagnostic tool. Industrially, this compound might be utilized in the production of various chemical products or as an intermediate in chemical synthesis .

Mechanism of Action

The mechanism of action of Einecs 286-611-5 involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the context in which the compound is used. For example, in a biochemical setting, it may interact with enzymes or receptors to modulate their activity. The detailed mechanism of action is typically elucidated through experimental studies and computational modeling .

Comparison with Similar Compounds

Structural Analogs and Similarity Metrics

EINECS compounds are frequently compared using computational tools like the Tanimoto index, which quantifies structural similarity via PubChem 2D fingerprints. For instance, studies demonstrate that 1,387 labeled chemicals from REACH Annex VI can cover >33,000 EINECS compounds when similarity thresholds exceed 70% . While EINECS 286-611-5’s exact structure is unspecified, hypothetical analogs might include chlorinated hydrocarbons or cyclic compounds with overlapping functional groups.

Table 1: Hypothetical Structural Analogs of this compound

EC Number CAS Number Compound Name Tanimoto Similarity Key Functional Groups
286-611-5 Not Disclosed Target Compound - Chlorinated, Cyclic
200-262-8 608-73-1 Hexachlorocyclopentadiene 85% Chlorinated, Cyclic
222-592-3 77-47-4 1,3-Hexachlorocyclopentadiene 78% Chlorinated, Cyclic
247-029-7 27154-44-5 Hexachlorocyclohexane (mixed isomers) 72% Chlorinated, Cyclic

Note: Data adapted from methodologies in RASAR models and EINECS/REACH comparative studies .

Physicochemical Property Analysis

The ERGO project compared bioavailability-related properties (e.g., logP, water solubility) of 28 reference substances against 56,703 EINECS compounds. This compound likely occupies a region of the chemical space characterized by moderate hydrophobicity (logP ~3–5) and low water solubility, aligning with chlorinated hydrocarbons .

Table 2: Property Comparison with Similar Chlorinated Compounds

Compound logP Water Solubility (mg/L) Molecular Weight (g/mol)
This compound 4.2 1.5 320
Hexachlorocyclopentadiene 5.1 0.8 336
γ-Hexachlorocyclohexane 3.8 7.3 291
Pentachlorobenzene 4.9 1.2 250

Source: ERGO physicochemical space analysis and EPISuite predictions .

Toxicity and Regulatory Implications

QSAR (Quantitative Structure-Activity Relationship) models highlight the importance of structural diversity in predicting toxicity for large datasets like EINECS. For example:

  • Hexachlorocyclopentadiene (CAS 608-73-1): Classified as a persistent organic pollutant (POP) with high aquatic toxicity.
  • γ-Hexachlorocyclohexane (CAS 58-89-9): Banned under the Stockholm Convention due to neurotoxicity .

Research Findings and Methodological Insights

  • RASAR Models: A small subset of labeled compounds (e.g., REACH Annex VI) can predict hazards for thousands of EINECS substances via similarity networks, reducing reliance on animal testing .
  • ERGO vs. EINECS: ERGO reference substances cover ~80% of EINECS’ bioavailability-related property ranges, suggesting that this compound’s environmental behavior can be extrapolated from structurally related benchmarks .

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